Cas no 914458-53-0 ((5-Bromo-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone)
(5-Bromo-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone is a brominated pyrrole-based ketone derivative featuring a naphthalene moiety. This compound is of interest in synthetic organic chemistry due to its structural complexity, which combines a heterocyclic pyrrole ring with a polyaromatic system. The bromine substituent enhances reactivity for further functionalization, making it a versatile intermediate in cross-coupling reactions or nucleophilic substitutions. The pentyl chain improves solubility in organic solvents, facilitating handling in synthetic applications. Its rigid naphthalene framework may contribute to potential applications in materials science or pharmaceutical research, particularly in the development of bioactive molecules or optoelectronic materials. The compound's well-defined structure allows for precise modifications in targeted synthesis.

914458-53-0 structure
Product name:(5-Bromo-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone
(5-Bromo-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone Chemical and Physical Properties
Names and Identifiers
-
- (5-Bromo-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone
- (5-Bromo-1-pentyl-1H-pyrrol-3-yl)(phthalen-1-yl)methanone
- DTXSID00693739
- 914458-53-0
- A860381
- AKOS015951318
- 2-bromo-4-(naphthalene-1-carbonyl)-1-pentyl-1H-pyrrole
- (5-bromo-1-pentylpyrrol-3-yl)-naphthalen-1-ylmethanone
-
- MDL: MFCD20926268
- Inchi: InChI=1S/C20H20BrNO/c1-2-3-6-12-22-14-16(13-19(22)21)20(23)18-11-7-9-15-8-4-5-10-17(15)18/h4-5,7-11,13-14H,2-3,6,12H2,1H3
- InChI Key: VNMFYEMDLQQLSM-UHFFFAOYSA-N
- SMILES: CCCCCN1C=C(C=C1Br)C(=O)C2=CC=CC3=CC=CC=C32
Computed Properties
- Exact Mass: 369.07283g/mol
- Monoisotopic Mass: 369.07283g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 399
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 22Ų
- XLogP3: 6
(5-Bromo-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD11018081-1g |
(5-Bromo-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone |
914458-53-0 | 95+% | 1g |
$353 | 2024-07-19 | |
Chemenu | CM126231-1g |
(5-bromo-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone |
914458-53-0 | 95% | 1g |
$333 | 2021-08-05 | |
Chemenu | CM126231-1g |
(5-bromo-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone |
914458-53-0 | 95% | 1g |
$333 | 2024-07-20 |
(5-Bromo-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone Related Literature
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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